molecular formula C6H10N2O3 B2521590 N-(2-carbamoylethyl)oxazolidinone CAS No. 127914-05-0

N-(2-carbamoylethyl)oxazolidinone

Cat. No.: B2521590
CAS No.: 127914-05-0
M. Wt: 158.157
InChI Key: AEVTWSSVGPXZCE-UHFFFAOYSA-N
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Description

N-(2-carbamoylethyl)oxazolidinone is a compound that belongs to the oxazolidinone class of chemicals. Oxazolidinones are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in their structure. These compounds have gained significant attention due to their diverse applications in medicinal chemistry, particularly as antibiotics .

Mechanism of Action

Target of Action

N-(2-carbamoylethyl)oxazolidinone, also known as 3-(2-oxo-1,3-oxazolidin-3-yl)propanamide, is a member of the oxazolidinone class of compounds . Oxazolidinones are synthetic antimicrobial agents with potent activity against a wide range of multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci . The primary target of these compounds is the bacterial ribosome, specifically the 50S subunit .

Mode of Action

The mode of action of this compound involves inhibiting protein synthesis in bacteria . It acts on the ribosomal 50S subunit of the bacteria, preventing the formation of a functional 70S initiation complex . This unique mechanism of action disrupts bacterial protein synthesis, leading to the inhibition of bacterial growth .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in protein synthesis . By inhibiting the formation of the 70S initiation complex, the compound disrupts the translation process, preventing the bacteria from producing essential proteins . This disruption can lead to downstream effects such as impaired cellular function and eventual cell death .

Pharmacokinetics

Oxazolidinones, including this compound, exhibit a favourable pharmacokinetic profile . They have excellent bioavailability and good tissue and organ penetration . .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth . By disrupting protein synthesis, the compound prevents the bacteria from carrying out essential cellular functions . This leads to the death of the bacteria, effectively treating the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of the compound . .

Biochemical Analysis

Preparation Methods

The synthesis of N-(2-carbamoylethyl)oxazolidinone typically involves the reaction of urea with ethanolamine under specific conditions. One method involves using microwave irradiation in a chemical paste medium with a catalytic amount of nitromethane to generate hot spots, facilitating the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-(2-carbamoylethyl)oxazolidinone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-arylation typically results in the formation of N-aryl oxazolidinones.

Comparison with Similar Compounds

N-(2-carbamoylethyl)oxazolidinone can be compared with other oxazolidinone derivatives such as linezolid, tedizolid, and eperezolid. These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and pharmacokinetic properties . For example:

These comparisons highlight the uniqueness of this compound in terms of its specific applications and chemical properties.

Properties

IUPAC Name

3-(2-oxo-1,3-oxazolidin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c7-5(9)1-2-8-3-4-11-6(8)10/h1-4H2,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVTWSSVGPXZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127914-05-0
Record name 3-(2-oxo-1,3-oxazolidin-3-yl)propanamide
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